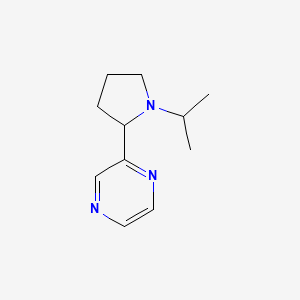

2-(1-Isopropylpyrrolidin-2-yl)pyrazine

説明

2-(1-Isopropylpyrrolidin-2-yl)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at 1,4-positions) substituted with a 1-isopropylpyrrolidine moiety. Pyrazines are known for their roles in Maillard reaction products (e.g., roasted aromas in foods) and as bioactive scaffolds in drug discovery .

特性

IUPAC Name |

2-(1-propan-2-ylpyrrolidin-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9(2)14-7-3-4-11(14)10-8-12-5-6-13-10/h5-6,8-9,11H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSLCXYYKADGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(1-Isopropylpyrrolidin-2-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine . Another approach includes the use of transition-metal-free strategies to prepare pyrrolopyrazines with various enones . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

化学反応の分析

2-(1-Isopropylpyrrolidin-2-yl)pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazine N-oxides, while reduction can yield pyrrolidine derivatives .

科学的研究の応用

2-(1-Isopropylpyrrolidin-2-yl)pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Additionally, it is employed in the development of new drugs and therapeutic agents due to its diverse biological activities .

作用機序

The mechanism of action of 2-(1-Isopropylpyrrolidin-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied. the compound’s ability to interact with multiple targets makes it a versatile agent in drug discovery and development .

類似化合物との比較

Comparison with Structurally Similar Pyrazine Derivatives

Substituent-Driven Structural Analogues

Pyrrolidine/Piperazine-Fused Pyrazines

- Its pharmacological relevance as a buspirone-related compound highlights the importance of nitrogen-rich heterocycles in CNS drug design .

- 1-Pyridin-2-ylpiperazine : A piperazine derivative with a pyridine substituent, used in synthesizing antipsychotics and antidepressants. The piperazine ring enhances solubility and bioavailability, contrasting with the pyrrolidine group in the target compound, which may prioritize membrane permeability .

Heteroatom-Substituted Pyrazines

- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine : Isolated from Anemarrhena asphodeloides, this compound features a furan and a polyhydroxybutyl chain. Its antiviral activity against H1N1 underscores the role of hydrophilic substituents in modulating bioactivity .

- 2-Methoxy-3-isopropylpyrazine (IPMP) : A potent aroma compound in water, IPMP demonstrates how alkoxy and alkyl groups (methoxy, isopropyl) enhance volatility and odor thresholds, critical for flavor applications .

Anticancer Agents

- Imidazo[1,2-a]pyrazines: These fused heterocycles exhibit anticancer activity by targeting protein kinases.

Antiviral and Antifungal Compounds

- 2-[5-(Arylthio)-oxadiazole]pyrazine Analogues : These hybrids show moderate antifungal activity against Aspergillus niger (MIC 200 µg/mL), suggesting that pyrazine-thioether linkages enhance antifungal potency .

- Perlolyrine and 1-Hydroxy-β-carboline : Pyrazine-containing alkaloids with anti-H1N1 activity (IC50 38.3–45.9 µg/mL), highlighting the scaffold’s versatility in antiviral design .

Flavor and Aroma Compounds

- 2,5-Dimethylpyrazine: A key Maillard reaction product in roasted foods and beverages (e.g., Maotai liquor). Subthreshold concentrations of pyrazines synergistically enhance roasted aromas, a phenomenon observed in soy sauce aroma-type baijiu .

Physicochemical and Electronic Properties

The pyrazine ring’s electron-deficient nature facilitates π-π stacking and charge transport, making derivatives like tetracene-pyrazine hybrids promising n-type organic field-effect transistor (OFET) materials. Introducing pyrazine lowers HOMO/LUMO energies, improving air stability and electron mobility . For 2-(1-isopropylpyrrolidin-2-yl)pyrazine, the isopropyl group likely increases lipophilicity (logP ~2.5–3.0), while the pyrrolidine ring may introduce chirality, affecting receptor binding in bioactive contexts.

Key Data Table: Comparative Analysis of Pyrazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。